molecular formula C9H10N2O3 B1587104 N-(4-Nitrophenyl)propionamide CAS No. 4850-93-5

N-(4-Nitrophenyl)propionamide

Cat. No. B1587104
CAS RN: 4850-93-5
M. Wt: 194.19 g/mol
InChI Key: XHHRFANWCYGWQW-UHFFFAOYSA-N
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Description

N-(4-Nitrophenyl)propionamide (NPP) is a chemical compound that is widely used in scientific research due to its unique properties. NPP is a member of the nitrophenylpropionamide family, which is a group of compounds that are characterized by a nitro group attached to the phenyl group of the propionamide. NPP is a colorless, crystalline solid with a melting point of 95-97°C, and a boiling point of 218-220°C. It is soluble in water and ethanol, and insoluble in ether, chloroform and benzene.

Scientific Research Applications

Synthesis and Characterization

  • N-(4-Nitrophenyl)acrylamide, a compound closely related to N-(4-Nitrophenyl)propionamide, has been synthesized and characterized, revealing its potential for biomedical research. The synthesis involved experimental and theoretical techniques, including Fourier Transform Infrared, Nuclear Magnetic Resonance, Density Functional Theory, and Time-Dependent Density Functional Theory methods (Tanış, Çankaya, & Yalçın, 2019).

Antiproliferative Activity

  • The antiproliferative activity of N-(4-Nitrophenyl)acrylamide on HeLa cell lines has been studied, indicating its potential for cancer research. The compound displayed low toxicity on cancer cells both in experimental studies and theoretical calculations, suggesting its utility in biomedical applications (Tanış, Çankaya, & Yalçın, 2019).

Antimicrobial Activity

  • Novel derivatives of N-(4-Nitrophenyl)propionamide have demonstrated appreciable antimicrobial activity. Specific compounds displayed significant activity against bacteria and fungi, which could lead to potential applications in antimicrobial research (Chandrakantha, Isloor, Shetty, Fun, & Hegde, 2014).

Antidiabetic Potential

  • A series of N-(4-Nitrophenyl)propionamide derivatives have been evaluated for their antidiabetic potential. The compounds showed significant inhibition against α-glucosidase and α-amylase enzymes, suggesting a promising avenue for diabetes treatment research (Thakal, Singh, & Singh, 2020).

Colorimetric Detection of Cyanide

  • N-Nitrophenyl benzamide derivatives, structurally related to N-(4-Nitrophenyl)propionamide, have been developed as chemosensors for cyanide in aqueous environments. This application could be crucial in environmental monitoring and safety (Sun, Wang, & Guo, 2009).

Anticonvulsant Activity

  • Some derivatives of N-(4-Nitrophenyl)propionamide have shown potential anticonvulsant activity. This discovery could lead to new treatments for seizure disorders (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

Crystal Structure Analysis

  • The crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide, a compound similar to N-(4-Nitrophenyl)propionamide, has been determined. Such structural analyses are essential for understanding the physical and chemical properties of these compounds (Saeed, Hussain, & Flörke, 2008).

Corrosion Inhibition

properties

IUPAC Name

N-(4-nitrophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-2-9(12)10-7-3-5-8(6-4-7)11(13)14/h3-6H,2H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHRFANWCYGWQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197546
Record name Propanamide, N-(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Nitrophenyl)propionamide

CAS RN

4850-93-5
Record name Propanamide, N-(4-nitrophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004850935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanamide, N-(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Propionyl chloride (25.0 g, 270 mmol) was added dropwise to a solution of 4-nitroaniline (24.9 g, 180 mmol) and pyridine (43.7 ml, 540 mmol) in tetrahydrofuran (500 ml) under ice-cooling, the mixture was stirred under ice-cooling for 2 hour, and the solvent was distilled off under reduced pressure. The residue was poured into ice-water, and 33.5 g (95.7%) of the desired product was collected by filtration as a solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
24.9 g
Type
reactant
Reaction Step One
Quantity
43.7 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is known about the degradation of N-(4-Nitrophenyl)propionamide by microorganisms?

A1: Research indicates that a specific Gram-negative, rod-shaped bacterium, identified as strain 28/1, can utilize N-(4-Nitrophenyl)propionamide as a source of carbon and nitrogen. [, ] This bacterium achieves this through the action of an inducible amidase enzyme. This enzyme catalyzes the hydrolysis of the amide bond present in N-(4-Nitrophenyl)propionamide and other similar compounds, ultimately leading to their degradation. [, ] The efficiency of this degradation process is influenced by the structure of the side chain attached to the anilide group, as well as the nature of the substituents on the aniline ring. [, ]

Q2: What is significant about the crystal structure of N-(4-Nitrophenyl)propionamide?

A2: The crystal structure of N-(4-Nitrophenyl)propionamide reveals key details about its molecular conformation and intermolecular interactions. [] The propionamide fragment and the benzene ring within the molecule are not coplanar but are slightly twisted relative to each other, forming a dihedral angle of 12.86 degrees. [] Importantly, the crystal packing of this compound is stabilized by intermolecular hydrogen bonds. These bonds, specifically N—H⋯O interactions, link the molecules together, forming linear chains that extend along the crystallographic a-axis. []

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